3-Hexenyl isovalerate, (3E)-

Description

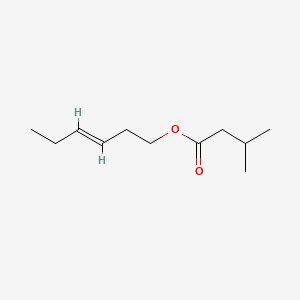

(3E)-3-Hexenyl isovalerate, with the chemical formula C₁₁H₂₀O₂, is an organic ester recognized for its presence in the volatile emissions of plants. nih.gov It is the trans or (E) isomer of 3-hexenyl isovalerate. The related cis or (Z) isomer, (3Z)-3-hexenyl isovalerate, is also found in nature and is often studied alongside its (E) counterpart. ebi.ac.uk These compounds are part of the complex bouquet of chemicals that plants release into the atmosphere. annualreviews.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

88296-26-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] 3-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+ |

InChI Key |

AIQLNKITFBJPFO-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/CCOC(=O)CC(C)C |

Canonical SMILES |

CCC=CCCOC(=O)CC(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Plant Sources and Emission Profiles

Occurrence in Acacia cochliacantha

cis-3-Hexenyl isovalerate has been identified as a component of the volatile organic compounds (VOCs) emitted by Acacia cochliacantha. researchgate.netnih.govresearchgate.net Research has shown that the emission of this compound is significantly induced by the application of jasmonic acid (JA), a plant hormone involved in defense signaling. researchgate.netnih.gov When A. cochliacantha branches were treated with JA, they released a blend of VOCs, including cis-hexenyl isovalerate, which was not detected in the headspace of untreated control plants. researchgate.netnih.gov

This induced emission is part of a broader defense response. The blend of volatiles released by JA-treated A. cochliacantha, which includes cis-hexenyl isovalerate, has been demonstrated to induce the secretion of extrafloral nectar (EFN) in neighboring plants, a key indirect defense mechanism to attract predatory insects. nih.govresearchgate.netfrontiersin.org Interestingly, a related species, Acacia cornigera, did not emit cis-hexenyl isovalerate under the same experimental conditions, highlighting a species-specific difference in volatile profiles. researchgate.netnih.gov

Table 1: Volatile Compounds Induced by Jasmonic Acid in Acacia cochliacantha

| Compound | Detected in A. cochliacantha (JA-treated) | Detected in A. cornigera (JA-treated) |

|---|---|---|

| cis-Hexenyl isovalerate | Yes | No |

| α-Cubebene | Yes | No |

| Longicyclene | Yes | No |

| Germacrene | Yes | No |

| β-Caryophyllene | Yes | No |

| α-Farnesene | Yes | No |

| α-Terpineol | Yes | Yes |

| β-Linalool | Yes | Yes |

| 2,6-Dimethyl-1,3,5,7-octatetraene | Yes | Yes |

Source: Adapted from research on Acacia species. researchgate.netnih.gov

Presence in Phaseolus lunatus (Lima Bean)

(Z)-3-Hexenyl isovalerate is a known volatile constituent of the lima bean (Phaseolus lunatus). nih.govuni-hamburg.de Its emission is part of the plant's induced defense mechanism, particularly in response to herbivory or simulated herbivory through the application of jasmonic acid. uni-hamburg.de Studies have shown that exposure to (Z)-3-hexenyl isovalerate can elicit defense responses in lima bean plants, such as an increased secretion of extrafloral nectar (EFN). nih.govnih.gov This response is not highly specific to the exact structure of (Z)-3-hexenyl isovalerate, as other structurally related compounds also induce similar effects. nih.govnih.gov

The release of (Z)-3-hexenyl isovalerate from lima beans can be influenced by environmental factors. For instance, research on the effects of elevated carbon dioxide (CO2) concentrations on jasmonic acid-induced volatiles in lima beans found that the emission of cis-3-hexenyl isovalerate was not significantly affected by changes in CO2 levels. uni-hamburg.de This is in contrast to many other volatile compounds, which showed either increased or decreased emission under elevated CO2. uni-hamburg.de

Table 2: Effect of Elevated CO2 on Jasmonic Acid-Induced Volatiles in Phaseolus lunatus

| Compound | Effect of Elevated CO2 on Emission |

|---|---|

| ** cis-3-Hexenyl isovalerate** | No significant effect |

| cis-3-Hexenyl acetate (B1210297) | Significantly higher |

| cis-β-Ocimene | Significantly higher |

| Linalool | Significantly higher |

| cis-3-Hexenyl butyrate | Significantly higher |

| Methyl salicylate | Significantly higher |

| cis-Jasmone | Significantly higher |

| β-Caryophyllene | Significantly higher |

| trans-Geranylacetone | Significantly higher |

| Methyl jasmonate | Significantly higher |

| 2-Ethylhexan-1-ol | No significant effect |

| Indole | Decreased |

Source: Adapted from a study on CO2 effects on lima bean volatiles. uni-hamburg.de

Identification in Cosmos caudatus (Kenikir)

cis-3-Hexenyl isovalerate has been identified as a volatile compound in the leaves of Cosmos caudatus, a plant commonly known as Kenikir. aimspress.comresearchgate.net The volatile profile of Kenikir is complex, and cis-3-hexenyl isovalerate is one of several esters present. aimspress.comresearchgate.net

The concentration of cis-3-hexenyl isovalerate in Kenikir can be affected by processing methods such as cooking. One study investigating the effects of household-scale cooking on the volatile compounds of Kenikir found that the relative amount of cis-3-hexenyl isovalerate was altered by boiling and steaming. aimspress.com Specifically, the study reported a decrease in the relative peak area of cis-3-hexenyl isovalerate after boiling for 5 minutes and steaming for 3 and 5 minutes, compared to fresh leaves. aimspress.com

Table 3: Relative Peak Area (%) of cis-3-Hexenyl isovalerate in Cosmos caudatus after Different Cooking Treatments

| Treatment | Relative Peak Area (%) |

|---|---|

| Fresh | 0.3 ± 0.3 |

| Boiled (3 min) | 0.2 ± 0.05 |

| Boiled (5 min) | Not Detected |

| Steamed (3 min) | 0.1 |

| Steamed (5 min) | 0.01 |

Source: Adapted from a study on the effects of cooking on Kenikir volatiles. aimspress.com

Volatile Profile in Camellia sinensis (Tea)

Research comparing different tea cultivars for their suitability in processing oolong tea showed that (Z)-3-hexenyl isovalerate was present, but its concentration did not significantly differ between cultivars deemed suitable and unsuitable for oolong tea production. nih.gov This suggests that while it is a component of the tea's aroma, it may not be a key differentiator for oolong tea suitability. nih.gov Another study on the seasonal effects on green tea volatiles found that the relative content of cis-3-hexenyl isovalerate was highest in autumn tea compared to spring and summer teas. cabidigitallibrary.org

Table 4: Relative Content (%) of cis-3-Hexenyl isovalerate in Green Tea from Different Seasons

| Season | Relative Content (%) |

|---|---|

| Spring | 0.32 ± 0.04 |

| Summer | 0.28 ± 0.03 |

| Autumn | 1.07 ± 0.20 |

Source: Adapted from a study on seasonal effects on green tea volatiles. cabidigitallibrary.org

Characterization in Diplotaxis erucoides (Wall Rocket)

cis-3-Hexenyl isovalerate is a significant component of the volatile profile of wall rocket (Diplotaxis erucoides), a leafy vegetable known for its pungent flavor. mdpi.comresearchgate.netmdpi.com In fact, along with cis-3-hexenyl butyrate, it is one of the main esters found in the volatile emissions of this plant. mdpi.comresearchgate.netmdpi.com

Studies on the diversity of volatile profiles among different populations of wall rocket have revealed considerable variation in the levels of cis-3-hexenyl isovalerate. mdpi.comresearchgate.net This variability suggests a genetic basis for the aroma intensity of different wall rocket accessions, which could be utilized in breeding programs to develop varieties with specific flavor profiles. mdpi.com For example, some populations have been identified with high levels of esters like cis-3-hexenyl isovalerate and low levels of pungent isothiocyanates, making them potentially milder in flavor. mdpi.comresearchgate.net

Table 5: Variation of cis-3-Hexenyl isovalerate in Different Diplotaxis erucoides Populations

| Population | Relative Level of cis-3-Hexenyl isovalerate |

|---|---|

| DER045 | Highest |

| DER040 | High |

| DER057 | Lowest |

| DER071 | Low |

Source: Adapted from research on wall rocket volatile diversity. mdpi.com

Volatile Component in Cyclopia subternata (Honeybush)

(Z)-3-Hexenyl isovalerate has been identified as a volatile compound in honeybush (Cyclopia subternata), a South African herbal tea. scribd.com The aroma of honeybush is a key quality parameter, and (Z)-3-hexenyl isovalerate is one of many compounds that contribute to its complex scent profile. scribd.comsun.ac.za

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3E)-3-Hexenyl isovalerate |

| (Z)-3-Hexenyl isovalerate |

| cis-3-Hexenyl isovalerate |

| Jasmonic acid |

| α-Cubebene |

| Longicyclene |

| Germacrene |

| β-Caryophyllene |

| α-Farnesene |

| α-Terpineol |

| β-Linalool |

| 2,6-Dimethyl-1,3,5,7-octatetraene |

| cis-3-Hexenyl acetate |

| cis-β-Ocimene |

| Linalool |

| cis-3-Hexenyl butyrate |

| Methyl salicylate |

| cis-Jasmone |

| trans-Geranylacetone |

| Methyl jasmonate |

| 2-Ethylhexan-1-ol |

| Indole |

| cis-3-Hexenyl butyrate |

Emission from Solanum peruvianum (Wild Tomato) in response to stimuli

While direct emission of (Z)-3-hexenyl isovalerate from Solanum peruvianum is not extensively detailed in available research, this wild tomato species is a key model organism for studying the signaling pathways of Green Leaf Volatiles (GLVs). researchgate.net Research on S. peruvianum cell cultures has identified rapid cellular responses, such as medium alkalinization and MAP kinase phosphorylation, upon exposure to GLVs like (Z)-3-hexen-1-ol and (Z)-3-hexenyl acetate. researchgate.net These responses are integral to plant immunity and defense against herbivores. researchgate.net The enzymatic pathways that produce these C6 volatiles are well-established; for instance, in the related Solanum quitoense, alcohols like (Z)-3-hexen-1-ol are transformed into various esters, which are crucial components of the fruit's aroma profile. science.gov This foundational role of S. peruvianum in understanding plant volatile signaling underscores the likely, though less directly documented, presence of related compounds like (Z)-3-hexenyl isovalerate as part of its defensive chemical vocabulary.

Biotic and Abiotic Factors Influencing Emission Dynamics

The release of 3-hexenyl isovalerate is not static; it is a dynamic process heavily influenced by a variety of external and internal cues, ranging from attack by herbivores to human-induced processing techniques.

Herbivore-Induced Volatile Emissions

Plants often release a barrage of volatile organic compounds (VOCs) upon attack by herbivores, and (Z)-3-hexenyl isovalerate is frequently a component of this defensive blend. These emissions can serve to deter the herbivore or to attract its natural predators, a form of indirect defense. nih.govoup.com

For example, studies have tentatively identified (Z)-3-hexenyl isovalerate in the headspace of Salix dasyclados (a species of willow) specifically after being damaged by the leaf beetle Phratora vulgatissima. oup.comresearchgate.net Similarly, old-growth black poplar trees have been observed to emit (Z)-3-hexenyl isovalerate in response to herbivory. d-nb.info In lima bean plants (Phaseolus lunatus), the blend of volatiles released after herbivore damage, which includes related esters, can induce defensive responses in neighboring plants. nih.gov

| Plant Species | Herbivore | Observed Effect | Reference |

|---|---|---|---|

| Salix dasyclados (Willow) | Phratora vulgatissima (Leaf Beetle) | Tentatively identified in headspace of damaged plants. | researchgate.net, oup.com |

| Black Poplar | Not specified | Emission detected after herbivory. | d-nb.info |

Jasmonic Acid (JA) and Other Phytohormone-Mediated Induction

The phytohormone jasmonic acid (JA) is a central regulator in plant defense signaling, and its application can experimentally induce the release of herbivore-induced volatiles. ufz.deresearchgate.net

In lima bean plants, the emission of numerous VOCs, including cis-3-hexenyl isovalerate, is clearly dependent on induction by JA. ufz.de In one study, while non-induced plants showed minimal emissions, JA-treated plants released a complex bouquet of volatiles. Interestingly, in non-rhizobial plants, cis-3-hexenyl isovalerate was a dominant compound in the JA-induced blend. ufz.de However, another study on lima beans found that while JA induced volatile release, the emission of cis-3-hexenyl isovalerate was not significantly affected by varying atmospheric CO2 levels, unlike many other compounds. uni-hamburg.deresearchgate.net

Beyond induction, certain hexenyl esters can also elicit defense responses. Exposure of lima bean plants to (Z)-3-hexenyl isovalerate was found to significantly increase their production of extrafloral nectar, a defensive secretion that attracts ants. nih.govnih.govoup.com Furthermore, research on Nicotiana attenuata showed that elevated levels of another class of phytohormones, cytokinins, tended to decrease the emission of (Z)-3-hexenyl isovalerate following simulated herbivory. db-thueringen.de

| Plant Species | Phytohormone/Method | Observed Effect | Reference |

|---|---|---|---|

| Phaseolus lunatus (Lima Bean) | Jasmonic Acid (JA) Application | Emission is dependent on JA induction. | ufz.de |

| Phaseolus lunatus (Lima Bean) | Exposure to (Z)-3-hexenyl isovalerate | Induces increased secretion of extrafloral nectar. | nih.gov, nih.gov, oup.com |

| Nicotiana attenuata | Elevated Cytokinin Levels | Tended to decrease W+OS-induced emissions. | db-thueringen.de |

Mechanical Damage and Stress-Induced Release

Simple mechanical damage, simulating the initial stages of herbivory or environmental stress, is a potent trigger for the release of GLVs. usda.gov These compounds are often released almost immediately from the contents of damaged cells. usda.gov

Influence of Food Processing Techniques (e.g., cooking, fermentation) on Volatile Content

Food processing techniques significantly alter the chemical profile of plant materials, often leading to the formation of new aroma and flavor compounds, including 3-hexenyl isovalerate.

During the manufacturing of oolong tea, particularly during the "green-making" and spreading stages, new fatty acid-derived volatiles are produced, including (E)-2-hexenyl isovalerate. mdpi.com In black tea processing, a re-rolling step during fermentation has been shown to significantly increase the content of several desirable aroma compounds, including (Z)-3-hexenyl isovalerate, which contributes fresh, sweet, and floral scents. nih.gov

Fermentation is another process that generates this compound. (Z)-3-Hexenyl 3-methylbutanoate, an alternative name for (Z)-3-hexenyl isovalerate, has been identified as a volatile component in Chinese pickled chili peppers, contributing to their complex flavor profile. semanticscholar.org

| Food Product | Processing Technique | Isomer(s) Detected | Observed Effect | Reference |

|---|---|---|---|---|

| Oolong Tea | Green-making and Spreading | (E)-2-Hexenyl isovalerate | New formation of the compound. | mdpi.com |

| Black Tea | Re-rolling during Fermentation | (Z)-3-Hexenyl isovalerate | Content is highest after re-rolling. | nih.gov |

| Pickled Chili Pepper | Natural Fermentation | (Z)-3-Hexenyl 3-methylbutanoate | Identified as a flavor component. | semanticscholar.org |

Biosynthetic Pathways and Precursors

General Derivation from Fatty Acid Metabolism

The formation of (3E)-3-Hexenyl isovalerate begins with the lipoxygenase (LOX) pathway, a metabolic cascade that utilizes C18 polyunsaturated fatty acids as its primary substrates. mdpi.comuliege.beresearchgate.net The most common precursors are linolenic acid (C18:3) and linoleic acid (C18:2). mdpi.comresearchgate.net These fatty acids are major components of plant cell membranes. The biosynthetic process is initiated when events like herbivory or mechanical wounding disrupt cell structures, bringing the enzymes and substrates into contact. nih.govresearchgate.netoup.com

In this pathway, complex lipids in the cell membrane are first hydrolyzed by lipases to release free fatty acids. researchgate.netuliege.be However, some research indicates that lipoxygenase may also act directly on fatty acids that are still esterified within membrane galactolipids, suggesting that the release by a lipase (B570770) is not always a required first step. researchgate.netoup.com

Lipid Peroxidation as a Biochemical Process

The central step in the initial phase of GLV synthesis is lipid peroxidation, an enzymatic oxidation process. The enzyme lipoxygenase (LOX) catalyzes the insertion of molecular oxygen (dioxygenation) into the polyunsaturated fatty acid chain. mdpi.comresearchgate.netoup.com Specifically, 13-lipoxygenase acts on linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT). uliege.beresearchgate.net This hydroperoxide is an unstable intermediate that serves as the substrate for the next enzymatic reaction. This peroxidation is the crucial step that governs the rapid burst of GLV production following leaf damage. oup.com

Enzymatic Systems Involved in Esterification and Isomerization

The pathway from the fatty acid hydroperoxide to the final ester involves several key enzymes:

Hydroperoxide Lyase (HPL): The 13-hydroperoxide product of the LOX reaction is immediately cleaved by hydroperoxide lyase (HPL). mdpi.comnih.govresearchgate.net This enzyme, a member of the cytochrome P450 family (CYP74B), splits the 18-carbon chain into two smaller molecules. oup.com In the case of 13-HPOT, HPL cleavage yields a 12-carbon oxo-acid and a 6-carbon aldehyde, (Z)-3-hexenal. researchgate.netuliege.be

Isomerase: The initially formed (Z)-3-hexenal can undergo isomerization to form the more stable (E)-2-hexenal. This reaction is catalyzed by a specific (Z)-3:(E)-2-hexenal isomerase. researchgate.net Isomerization can also occur at the alcohol stage to convert (Z)-3-hexen-1-ol to (E)-3-hexen-1-ol, the direct alcohol precursor for the target molecule.

Alcohol Dehydrogenase (ADH): The C6 aldehydes are subsequently reduced to their corresponding alcohols. mdpi.comuliege.be An alcohol dehydrogenase (ADH) enzyme converts hexenal (B1195481) isomers into hexenol isomers. For instance, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol, commonly known as leaf alcohol. uliege.beforeverest.net

Acyltransferase: The final step in the biosynthesis of (3E)-3-Hexenyl isovalerate is the esterification of the alcohol. This reaction is catalyzed by an acyltransferase, which transfers an acyl group from a donor molecule (like an acyl-CoA) to the alcohol. To form the target ester, (E)-3-hexen-1-ol is esterified with isovaleryl-CoA. While specific research points to acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) for the formation of acetate (B1210297) esters, a similar enzymatic mechanism is responsible for producing isovalerate esters. researchgate.net

The sequence of these enzymatic actions is summarized in the table below.

| Step | Substrate | Enzyme | Product |

| Lipid Hydrolysis (optional) | Membrane Lipids (e.g., Galactolipids) | Lipase | Linolenic Acid |

| Lipid Peroxidation | Linolenic Acid | 13-Lipoxygenase (13-LOX) | 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) |

| Cleavage | 13-HPOT | Hydroperoxide Lyase (HPL) | (Z)-3-Hexenal |

| Reduction | (Z)-3-Hexenal | Alcohol Dehydrogenase (ADH) | (Z)-3-Hexen-1-ol |

| Isomerization | (Z)-3-Hexen-1-ol | Isomerase (unspecified) | (E)-3-Hexen-1-ol |

| Esterification | (E)-3-Hexen-1-ol + Isovaleryl-CoA | Acyltransferase | (3E)-3-Hexenyl isovalerate |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Identification of Precursor Compounds

The biosynthesis of (3E)-3-Hexenyl isovalerate relies on the convergence of two distinct metabolic pathways that supply the necessary precursors for the final esterification step.

The two primary precursors are:

(E)-3-hexen-1-ol: This C6 "leaf alcohol" is derived from the hydroperoxide lyase (HPL) branch of the fatty acid oxidation pathway, as detailed above. mdpi.comuliege.be Its ultimate origin lies in the essential fatty acids, linoleic and linolenic acid. researchgate.net

Isovaleric acid: This short, branched-chain fatty acid provides the "isovalerate" portion of the final ester. Isovaleric acid, also known as 3-methylbutanoic acid, is derived from the degradation of the amino acid leucine.

The availability of both (E)-3-hexen-1-ol and an activated form of isovaleric acid (isovaleryl-CoA) at the site of synthesis is essential for the acyltransferase enzyme to produce (3E)-3-Hexenyl isovalerate.

| Precursor Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Biosynthesis | Immediate Origin |

| Linolenic Acid | C18H30O2 | 278.43 | Initial substrate for the LOX pathway | Hydrolysis of membrane lipids |

| (E)-3-hexen-1-ol | C6H12O | 100.16 | Alcohol moiety of the final ester | Reduction and isomerization of (Z)-3-hexenal |

| Isovaleric Acid | C5H10O2 | 102.13 | Acyl moiety of the final ester | Leucine catabolism |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemical Synthesis Methodologies

Chemoenzymatic Approaches for Analogues and Isomers

Chemoenzymatic synthesis harnesses the high specificity of enzymes to perform chemical transformations that are often challenging to achieve through conventional chemistry. This approach is particularly valuable for producing "natural" labeled flavor and fragrance compounds under mild reaction conditions. libretexts.orgdalalinstitute.com

Lipases are a class of enzymes widely used for the synthesis of esters due to their stability in organic solvents and their ability to catalyze reactions like esterification, transesterification, and acidolysis. libretexts.org In the context of 3-hexenyl isovalerate and its analogues, lipase-catalyzed transesterification is a prominent method. This reaction involves the transfer of an acyl group from a donor molecule, such as an ester or a triglyceride, to the alcohol, in this case, (E)-3-hexen-1-ol.

Immobilized lipases, such as Novozym 435 (derived from Candida antarctica) and lipases from Rhizomucor miehei, are frequently employed as they can be easily separated from the reaction mixture and reused, which is economically advantageous for scaling up the synthesis. Current time information in Bangalore, IN. These enzymatic reactions can be conducted in organic solvents like n-hexane or in solvent-free systems, the latter being a greener and more cost-effective option. Current time information in Bangalore, IN.chemicalbook.com The primary benefit of using lipases is their high degree of specificity, which can lead to high-quality products with minimal formation of by-products. libretexts.org

Key parameters that are typically optimized include:

Enzyme Loading : The concentration of the lipase (B570770) in the reaction mixture.

Substrate Molar Ratio : The ratio of the alcohol (e.g., hexenol) to the acyl donor. An excess of one substrate can shift the reaction equilibrium towards the product side. chemicalbook.comorganic-chemistry.org

Temperature : While higher temperatures can accelerate the reaction, they can also lead to the thermal deactivation of the enzyme. Current time information in Bangalore, IN.chemicalbook.com Finding the optimal temperature is a balance between reaction rate and enzyme stability.

Reaction Time : Sufficient time is required to reach maximum conversion, and this is determined by monitoring the reaction progress. organic-chemistry.orgescholarship.org

Water Activity (a_w) : A minimal amount of water is essential for maintaining the enzyme's flexible conformation and catalytic activity. wikipedia.org However, excess water can promote the reverse reaction, hydrolysis, which reduces the ester yield. wikipedia.orgmnstate.edu

Agitation Speed : In heterogeneous systems (like those with immobilized enzymes), proper mixing is crucial to overcome mass transfer limitations. escholarship.org

Researchers often use statistical methods like Response Surface Methodology (RSM) to efficiently evaluate the combined effects of these variables and identify the optimal conditions for synthesis. organic-chemistry.org

Synthetic Yields and Process Efficiencies in Academic Research

Academic studies on the enzymatic synthesis of short-chain esters, which are analogues of (3E)-3-hexenyl isovalerate, demonstrate the high efficiency of these methods. Research has focused on achieving high conversion rates and developing processes that are scalable for industrial application. akjournals.com For instance, the lipase-catalyzed synthesis of (Z)-3-hexen-1-yl acetate (B1210297), a closely related "green note" compound, has been shown to achieve yields greater than 90% in green solvents. Current time information in Bangalore, IN. Similarly, microwave-assisted enzymatic synthesis of various geraniol (B1671447) esters using Lipozyme 435 in a solvent-free system resulted in conversions of 95–99%. chemicalbook.com

The table below summarizes findings from various studies on the enzymatic synthesis of analogous esters, highlighting the yields achieved under optimized conditions.

| Ester Product | Enzyme Used | Reaction System | Key Optimized Parameters | Max. Yield / Conversion | Reference |

| (Z)-3-Hexen-1-yl Acetate | Novozym 435 | Green Solvents / Solvent-Free | - | >90% | Current time information in Bangalore, IN. |

| Pentyl Nonanoate | Lipozyme RMIM | Solvent-Free | Temp: 45°C, Time: 150 min, Molar Ratio: 1:9 | 86.08% | escholarship.org |

| Geranyl Butyrate | Lipozyme 435 | Microwave-assisted, Solvent-Free | Temp: 70°C, Time: 30 min, Molar Ratio: 1:6 | 98% | chemicalbook.com |

| Geranyl Hexanoate | Lipozyme 435 | Microwave-assisted, Solvent-Free | Temp: 70°C, Time: 30 min, Molar Ratio: 1:6 | 99% | chemicalbook.com |

These results underscore the viability of chemoenzymatic processes for the efficient production of flavor and fragrance esters. The potential for scaling up these processes from laboratory to pilot scale has also been successfully demonstrated. akjournals.com

Novel Synthetic Strategies for Stereoselective Production of (3E)-Isomer

Achieving high stereoselectivity for the (E)-isomer of the C3-C4 double bond is a key challenge in the total synthesis of (3E)-3-hexenyl isovalerate. The final esterification step is relatively straightforward; the critical step is the synthesis of the precursor alcohol, (E)-3-hexen-1-ol, with the correct geometry. Modern organic synthesis offers several powerful methods to control alkene stereochemistry.

One of the most reliable and widely used methods for creating stereodefined alkenes is the Wittig reaction . libretexts.orgmnstate.edu The stereochemical outcome of this reaction is highly dependent on the nature of the phosphorus ylide used. To produce the (E)-alkene, a "stabilized ylide" is typically employed. dalalinstitute.comorganic-chemistry.orgwikipedia.org In this strategy, an aldehyde (propanal) would react with a stabilized phosphorus ylide bearing a protected hydroxyl group. The electron-withdrawing group on the ylide directs the reaction to preferentially form the thermodynamically more stable (E)-alkene. libretexts.org

Another powerful olefination technique is the Horner-Wadsworth-Emmons (HWE) reaction . This variation of the Wittig reaction uses a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. The HWE reaction is renowned for its excellent (E)-selectivity, especially in the synthesis of α,β-unsaturated esters, and generally produces higher yields with easier purification compared to the classical Wittig reaction. rsc.org

More recent and novel strategies for stereoselective alkene synthesis include:

Catalytic Isomerizing Metathesis : Olefin metathesis is a powerful C=C bond-forming reaction. nih.gov Tandem isomerization and metathesis reactions can, in principle, be used to convert more readily available starting materials into the desired (E)-3-hexene structure. researchgate.net

Catalyzed Allylic Rearrangements : Recent research has shown that 1,3-hydrogen migration in specifically designed enol phosphates can be catalyzed to produce (E)-α,β-unsaturated esters with greater than 99% (E)-stereoselectivity. nih.govrsc.org

Reduction of Alkynes : The partial reduction of a 3-hexyne (B1328910) derivative using a dissolving metal reduction (e.g., sodium in liquid ammonia) can produce (E)-3-hexene precursors with high stereoselectivity.

Copper-Catalyzed Hydroalkylation : An emerging method involves the copper hydride-catalyzed reaction between a terminal alkyne and an alkyl electrophile, which can produce (E)-alkenes with high diastereospecificity. researchgate.net

These advanced synthetic methods provide a versatile toolbox for chemists to produce (3E)-3-hexenyl isovalerate and other valuable stereochemically pure compounds.

Ecological Roles and Inter Organismal Interactions

Plant-Plant Signaling and Induced Defense Responses

One of the most well-documented responses to hexenyl esters is the increased secretion of extrafloral nectar (EFN), a sugar-rich solution that attracts ants and other predatory arthropods to act as plant bodyguards. Research on lima beans (Phaseolus lunatus) has demonstrated that exposure to various hexenyl esters, including the related compounds (Z)-3-hexenyl isovalerate and (Z)-3-hexenyl butyrate, significantly increases EFN production. d-nb.infooup.com A key study investigating the structural requirements for this induction found that the specific configuration of the double bond (E or Z) was not a critical factor for the EFN-inducing effect. nih.govusp.br This suggests a broader recognition mechanism by the plant, where various structurally similar GLVs can trigger this indirect defense response. nih.govbiorxiv.org

The exposure of lima bean plants to (Z)-3-hexenyl isovalerate for 24 hours resulted in a measurable increase in EFN secretion, highlighting its role as an effective airborne signal for inducing indirect defenses in neighboring plants. oup.comnih.gov This mechanism allows undamaged plants to "eavesdrop" on the signals from a damaged neighbor and preemptively invest in defenses.

Table 1: Effect of Hexenyl Esters on Extrafloral Nectar (EFN) Secretion in Phaseolus lunatus

| Compound | Exposure Time | Observed Effect in Receiver Plant | Reference(s) |

|---|---|---|---|

| (Z)-3-Hexenyl isovalerate | 24 h | Increases the production of extrafloral nectar | oup.comnih.gov |

| (Z)-3-Hexenyl butyrate | 24 h | Increases the production of extrafloral nectar | oup.comnih.gov |

| Various Hexenyl Esters* | - | Elicited significant increases in EFN secretion | nih.govusp.br |

Note: Includes (E)-3-hexenyl acetate (B1210297), (E)-2-hexenyl acetate, 5-hexenyl acetate, and (Z)-3-hexenylisovalerate, demonstrating that the (E/Z) configuration is not critical for the effect.

Beyond EFN secretion, (3E)-3-Hexenyl isovalerate is involved in priming, a process where a plant is sensitized to respond more rapidly and robustly to a future attack. biorxiv.orgnih.gov When plants perceive GLVs, they may not mount a full, costly defense response immediately, but instead prepare their systemic tissues for faster activation of defense-related genes upon actual attack. oup.com The (Z)-isomer of 3-hexenyl isovalerate has been identified as a component of the volatile blend released by lima bean plants treated with the defense elicitor benzothiadiazole (BTH), a blend which was shown to prime plants for enhanced resistance to bacterial pathogens. oup.com

This priming effect is a key component of systemic acquired resistance (SAR). The perception of GLVs like hexenyl esters can lead to the upregulation of defense pathways, often involving the phytohormone jasmonic acid (JA). oup.com Within the receiving plant, these volatile esters can be hydrolyzed into their corresponding alcohols (e.g., (Z)-3-hexenol), which may be the active molecules that trigger downstream signaling cascades. nih.govbiorxiv.org This metabolic conversion is a crucial step in translating the external volatile signal into an internal defense response. biorxiv.org

Volatile signals such as (3E)-3-Hexenyl isovalerate are not limited to communication between separate plants; they are also critical for coordinating defenses within a single plant. nih.govbiorxiv.org This airborne signaling can overcome the limitations of the plant's vascular system, ensuring that even distant, non-connected branches receive the warning signal from a localized herbivore attack. oup.com

Research has shown that the natural blend of VOCs released from a herbivore-damaged lima bean, which can include hexenyl isovalerate, serves as an effective within-plant signal. nih.gov Furthermore, studies on Acacia cochliacantha demonstrated that volatiles from a jasmonic acid-treated branch, which included (cis)-hexenyl isovalerate, were capable of inducing EFN secretion in other, untreated branches of the same plant. frontiersin.org This highlights the compound's role in systemic defense coordination, ensuring the entire plant is prepared for a potential threat.

Plant-Insect Interactions (Semiochemical Functions)

As a semiochemical, (3E)-3-Hexenyl isovalerate directly and indirectly influences insect behavior. It can act as a repellent to herbivores, guiding them away from induced plants, while simultaneously serving as an attractant for the natural enemies of those herbivores.

Plants under herbivore attack release a specific blend of volatiles that can deter other herbivores from colonizing them, thus reducing competition and further damage. The (Z)-isomer of 3-hexenyl isovalerate has been shown to be a key component in this direct defense. In studies with lima bean plants, jasmonic acid induction led to a volatile blend dominated by cis-3-hexenyl isovalerate in plants that were not colonized by nitrogen-fixing rhizobia. ufz.de When this volatile blend was tested in olfactometer trials, it was found to be significantly repellent to the specialist herbivore, the Mexican bean beetle (Epilachna varivestis). ufz.de

Similarly, emission rates of (Z)-3-hexenyl isovalerate were consistently increased in aspen trees subjected to feeding by leaf beetles, indicating its role as a reliable indicator of herbivory. mdpi.com This change in the plant's scent profile can signal to incoming herbivores that the plant is already under attack and has activated its defenses, making it a less suitable host.

Perhaps one of the most vital roles of herbivore-induced plant volatiles (HIPVs) is the "cry for help" that recruits the natural enemies of the attacking herbivores. usp.br This process of indirect defense is crucial for controlling pest populations. The (Z)-isomer of 3-hexenyl isovalerate has been identified as a component of volatile blends that attract beneficial insects.

Table 2: Role of (Z)-3-Hexenyl Isovalerate in Attracting Beneficial Insects

| Emitting Plant (context) | Beneficial Insect Attracted | Observed Effect | Reference(s) |

|---|---|---|---|

| Synthetic Compound | Trichogramma chilonis (Parasitoid Wasp) | Moderate attraction | egranth.ac.in |

| Cabbage (Pieris brassicae infested) | Cotesia glomerata (Parasitoid Wasp) | Component of attractive volatile blend | pnas.org |

Interactions within Complex Volatile Blends

In nature, (3E)-3-Hexenyl isovalerate is rarely perceived by insects as an isolated compound. Instead, it is a component of a complex blend of volatile organic compounds (VOCs) released by plants. The ecological relevance of a single compound is often defined by its interactions with other volatiles within this blend.

The collective effect of a volatile blend can be greater than the sum of its parts. Synergism occurs when the response to a blend is stronger than the combined responses to individual components, while antagonism results in a weaker response. These interactions are fundamental to how insects interpret olfactory information.

Research on various insect species demonstrates that specific combinations of host plant volatiles and insect pheromones can significantly enhance attraction, a principle widely used in pest management. For instance, the addition of green leaf volatiles like (Z)-3-hexenyl acetate to pheromone-baited traps has been shown to increase the capture rate of the diamondback moth, Plutella xylostella. science.gov This suggests that GLVs, including esters like hexenyl isovalerate, can act synergistically with pheromones to create a more potent attractant signal, likely by providing a host-plant context to the mating cue. science.gov

Conversely, some studies indicate that individual components of a blend may not require synergistic interactions to elicit a response, but rather act on a common signaling pathway. In a study on lima beans (Phaseolus lunatus), several structurally related hexenyl esters, including (Z)-3-hexenyl isovalerate, were tested for their ability to induce an indirect plant defense: the secretion of extrafloral nectar (EFN). nih.gov Each of these compounds, including different isomers and esters with varying acid moieties, was capable of inducing EFN secretion on its own. nih.gov This suggests that for certain plant-based responses, a degree of structural variation is tolerated, and these compounds may act additively or redundantly rather than synergistically to signal damage. nih.gov While this is a plant response, it illustrates that the necessity of synergism can be context-dependent.

The composition of volatile blends released by plants is not static; it can change based on factors like plant species, developmental stage, and biotic or abiotic stress. Insects have evolved to detect and respond to subtle variations in the ratios of these volatiles, using them to make critical decisions. Most insects appear to identify suitable host plants not by unique "magic bullet" compounds, but by recognizing characteristic ratios of ubiquitous volatiles. elifesciences.org

A well-documented example of the importance of volatile ratios comes from the interaction between the tobacco hawkmoth (Manduca sexta) and its host plants. When these plants are damaged by herbivores, the profile of emitted GLVs changes. Specifically, the feeding activity of M. sexta larvae leads to an isomeric shift, converting (Z)-3-GLVs to (E)-2-GLVs. Research has shown that ovipositing female moths can detect this shift in the ratio of (Z)-3-hexenyl acetate to (E)-2-hexenyl acetate. science.gov They show a distinct preference for plants with a higher proportion of the (Z)-isomer, effectively avoiding plants that are already infested with competitors. science.govscience.gov

This principle underscores the ecological significance of volatile ratios for compounds like (3E)-3-Hexenyl isovalerate. The ratio of this compound to its (Z)-isomer, or to other volatiles like hexenyl acetates, alcohols, and aldehydes, provides a chemical signature. This signature can convey detailed information about the emitting plant, such as its species, health, and whether it is currently under attack by conspecifics or other herbivores. unit.no The ability of an insect's olfactory system to process these specific ratios is therefore a key adaptation for survival and reproductive success in a chemically complex world. elifesciences.org

Mechanisms of Perception and Signal Transduction in Organisms

Perception in Plants

The perception of green leaf volatiles (GLVs), a class of compounds that includes (3E)-3-Hexenyl isovalerate, is a critical component of plant-plant communication and defense priming. While the precise receptors for most GLVs remain to be definitively identified, research points to a complex signaling network initiated at the plasma membrane.

While specific RLKs or RLPs that directly bind to (3E)-3-Hexenyl isovalerate have not yet been identified, their involvement in GLV perception is strongly suggested by the overlap between GLV-induced signaling and pathways activated by damage-associated molecular patterns (DAMPs). DAMPs are recognized by plasma membrane-bound pattern recognition receptors (PRRs), which are often RLKs biorxiv.org. This suggests that GLVs may hijack these existing receptor systems to initiate a defense response.

RLKs are a large family of transmembrane proteins characterized by an extracellular domain that can bind to ligands, a transmembrane domain, and an intracellular kinase domain that initiates downstream signaling cascades frontiersin.orgresearchgate.netnih.govresearchgate.net. The diversity in the extracellular domains of RLKs allows plants to recognize a wide array of signaling molecules frontiersin.org. It is plausible that one or more of these RLKs, or related RLPs which lack an intracellular kinase domain but can form complexes with RLKs, are involved in the perception of GLVs.

Upon exposure to GLVs, plants exhibit a series of rapid cellular responses that are hallmarks of early signal transduction events. These include depolarization of the plasma membrane potential and an influx of calcium ions (Ca2+) into the cytosol oup.comnih.gov. These changes can occur within minutes of exposure and are considered some of the earliest measurable responses to volatile signals oup.com.

The influx of Ca2+ is a ubiquitous second messenger in plant signaling, triggering a host of downstream responses. Additionally, the production of reactive oxygen species (ROS), often referred to as an "oxidative burst," is another rapid response associated with GLV perception. These early signaling events are not mutually exclusive and often influence one another, creating a complex and interconnected signaling network that amplifies the initial perception of the volatile compound.

Protein phosphorylation, catalyzed by protein kinases, is a fundamental mechanism for signal transduction in plants. The perception of GLVs has been shown to induce rapid changes in the phosphorylation status of numerous proteins. This includes the activation of mitogen-activated protein kinases (MAPKs), which are key components of signaling cascades that regulate a wide range of cellular processes, including stress responses and defense gene activation. Studies on GLVs have demonstrated the phosphorylation of proteins that are known components of DAMP signaling pathways, further strengthening the link between GLV perception and established defense signaling cascades biorxiv.org.

A growing body of evidence suggests that GLVs co-opt the signaling pathways traditionally associated with the perception of molecular patterns from pathogens and herbivores (PAMPs and HAMPs) and endogenous damage signals (DAMPs) biorxiv.orgbiorxiv.org. The rapid cellular responses and phosphorylation events observed upon GLV exposure are strikingly similar to those triggered by these well-characterized molecular patterns biorxiv.org. This suggests that instead of having a completely unique signaling pathway, plants may utilize existing, evolutionarily conserved defense signaling modules to respond to the information conveyed by GLVs. This "co-option" strategy would allow for a rapid and efficient response to a wide range of potential threats indicated by the presence of these volatile compounds.

Beyond receptor-mediated perception, physicochemical processes may also play a role in how plants detect GLVs. Due to their hydrophobic nature, it has been proposed that GLVs could directly interact with and alter the properties of the plasma membrane, leading to changes in membrane fluidity and ion permeability, which could contribute to the observed depolarization of the transmembrane potential biorxiv.orgnih.gov.

Additionally, the existence of odorant-binding proteins (OBPs) in plants has been hypothesized, analogous to those found in insects biorxiv.orgnih.govelifesciences.org. These proteins could potentially bind to volatile compounds in the extracellular space and facilitate their delivery to a receptor or directly participate in signaling biorxiv.orgnih.govelifesciences.org. While a few candidate plant OBPs have been identified and shown in silico to bind certain volatiles, their definitive role in GLV perception in vivo is still under investigation biorxiv.orgnih.govelifesciences.org.

Perception in Insects

Insects possess a highly sensitive and specialized olfactory system to detect a vast array of volatile compounds, including (3E)-3-Hexenyl isovalerate, which can signal the presence of host plants, mates, or predators. The perception of these odors begins in the antennae and involves a series of molecular and cellular events that translate the chemical signal into a neuronal response.

The initial step in insect olfaction involves the transport of hydrophobic odorant molecules through the aqueous sensillar lymph that bathes the dendrites of olfactory sensory neurons (OSNs) nih.govencyclopedia.pub. This is facilitated by Odorant-Binding Proteins (OBPs) , which are small, soluble proteins secreted into the sensillar lymph nih.govencyclopedia.pubfrontiersin.orgnih.govresearchgate.net. OBPs can bind to a range of odorants, and it is thought that they play a role in solubilizing these compounds and transporting them to the olfactory receptors nih.govencyclopedia.pubfrontiersin.orgnih.govresearchgate.net. Some studies suggest that different OBPs may selectively bind to certain classes of odorants, thereby contributing to the specificity of the olfactory system frontiersin.orgmdpi.com.

Once an odorant molecule, such as (3E)-3-Hexenyl isovalerate, reaches the dendritic membrane of an OSN, it interacts with an Odorant Receptor (OR) nih.govwikipedia.orgnih.govijbs.com. Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer consisting of a specific, variable OR subunit that determines the odorant specificity and a highly conserved co-receptor subunit known as Orco wikipedia.org. The binding of the odorant to the specific OR subunit triggers a conformational change in the receptor complex, leading to the opening of the ion channel and a flux of ions across the neuronal membrane. This generates a receptor potential, which, if it reaches the threshold, will trigger action potentials that are transmitted to the brain.

The axons of the OSNs project from the antennae to the antennal lobe , the primary olfactory center in the insect brain. Here, the axons of all OSNs expressing the same type of OR converge onto discrete, spherical structures of neuropil called glomeruli nih.govnih.gov. This creates a specific pattern of glomerular activation for each perceived odor, forming a "spatial map" of the olfactory information. Within the antennal lobe, the olfactory information is further processed by a network of local interneurons and projection neurons before being relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated to mediate a behavioral response nih.govnih.gov. While specific OBPs and ORs for (3E)-3-Hexenyl isovalerate have not been definitively identified, the general mechanisms of insect olfaction provide a framework for understanding how this compound is likely perceived.

Electroantennographic (EAG) Responses to 3-Hexenyl Isovalerate

Electroantennography (EAG) is a technique used to measure the average electrical response of the entire insect antenna to a specific volatile compound. A significant EAG response indicates that the olfactory sensory neurons on the antenna are sensitive to the compound.

Studies have demonstrated that green leaf volatiles (GLVs), a class of compounds that includes hexenyl esters, elicit distinct electrophysiological responses in a wide range of insect species. Research on the European cherry fruit fly, Rhagoletis cerasi, utilized gas chromatography coupled with electroantennographic detection (GC-EAD) to identify antennally-active compounds from the headspace of sour cherry fruit. Among the volatiles that elicited a response from the antennae of R. cerasi females was (Z)-3-hexenyl 3-methylbutanoate, another name for (Z)-3-hexenyl isovalerate ebi.ac.uk. This finding confirms that the olfactory system of this insect possesses receptors capable of detecting this specific ester.

Similarly, investigations into the volatiles produced by cabbage plants infested with Pieris brassicae (large white butterfly) larvae identified (Z)-3-hexenyl isovalerate as a compound released specifically by the infested plants ebi.ac.uk. The detection of such compounds via EAG is a critical first step in determining their ecological relevance, such as attracting insects to a food source or signaling the presence of herbivores to natural enemies ebi.ac.uk.

Ligand-Binding Studies with Insect ChemoSensory Proteins (CSPs)

For a hydrophobic odorant molecule like 3-hexenyl isovalerate to be detected, it must first traverse the aqueous lymph surrounding the olfactory neurons in the insect sensilla. This transport is facilitated by soluble proteins, including chemosensory proteins (CSPs). The binding affinity between a CSP and a ligand can be quantified using fluorescence competitive binding assays, where a fluorescent probe is displaced by the ligand of interest. The resulting inhibition constant (Ki) or dissociation constant (KD) indicates the strength of the binding; a lower value signifies a higher affinity.

A study on the functional divergence of two general odorant-binding proteins (GOBPs) in the summerfruit tortrix, Adoxophyes orana, investigated the binding of various host plant volatiles. One of the proteins, AoraGOBP1, displayed a moderate binding affinity for (Z)-3-hexen-1-yl 3-methylbutanoate. The experimentally determined Ki value provides quantitative evidence of this interaction.

Table 1: Binding Affinity of (Z)-3-Hexenyl Isovalerate with an Insect Olfactory Protein

| Insect Species | Protein | Ligand | Binding Affinity (Ki in µM) | Reference |

|---|---|---|---|---|

| Adoxophyes orana | AoraGOBP1 | (Z)-3-hexen-1-yl 3-methylbutanoate | 6.21 ± 0.18 | mdpi.com |

Conversely, a separate study on the emerald ash borer, Agrilus planipennis, tested the binding of 43 different volatiles to its chemosensory protein AplaCSP4. In this instance, cis-3-hexenyl isovalerate was among the tested compounds but did not show a measurable binding affinity, as no dissociation constant (KD) was determined researchgate.net. This highlights the specificity of interactions between ligands and different chemosensory proteins, both within and across species. The ability of a CSP to bind a particular compound is a key step in the olfactory signal transduction cascade mdpi.comresearchgate.net.

Molecular Docking Analyses with Insect Olfactory Receptors

Molecular docking is a computational technique used to predict the preferred orientation and interaction energy of a ligand when it binds to the active site of a receptor protein. This in silico approach provides valuable insights into the molecular basis of olfaction by identifying key amino acid residues involved in the binding and estimating the binding strength, often represented as a binding energy score.

To understand the interaction between (Z)-3-hexenyl isovalerate and insect olfactory proteins at a molecular level, researchers performed docking analyses with the Adoxophyes orana protein AoraGOBP1. The simulation revealed that the ligand fits into a hydrophobic binding pocket of the protein. The primary forces governing this interaction were identified as van der Waals forces between the ligand and several hydrophobic amino acid residues within the binding site.

Specifically, the analysis identified Phe12 as a critical residue for the interaction, contributing significantly to the binding free energy. The model suggests that the aliphatic chain of the isovalerate moiety and the hexenyl group of the ligand are surrounded by hydrophobic residues, creating a stable complex that is essential for odorant transport and recognition.

Table 2: Molecular Docking Details for (Z)-3-Hexenyl Isovalerate with AoraGOBP1

| Protein | Ligand | Key Interacting Residues | Primary Interaction Force | Reference |

|---|---|---|---|---|

| AoraGOBP1 | (Z)-3-hexen-1-yl 3-methylbutanoate | Phe12 | van der Waals | mdpi.com |

These computational models are instrumental in corroborating experimental binding data and provide a structural framework for understanding how insects detect specific plant volatiles like (Z)-3-hexenyl isovalerate amidst a complex chemical environment mdpi.com.

Structure Activity Relationships Sar and Isomeric Effects

Influence of Stereoisomeric Configuration (3E vs. Z-3) on Biological Activity

The stereoisomeric configuration of a molecule, particularly the geometry around a double bond (E/Z isomerism), is a critical determinant of its biological function. While direct comparative studies on the biological activity of (3E)-3-Hexenyl isovalerate versus its (Z)-3 counterpart are not extensively detailed in the available research, the principles of olfactory perception in insects and plant responses to volatiles strongly suggest that these two isomers will elicit different biological responses.

Insects possess highly specific olfactory receptors that can distinguish between geometric isomers. For instance, studies on related C6 volatile compounds, such as hexenyl acetate (B1210297), have demonstrated the importance of isomeric configuration in mediating insect behavior. The fall armyworm, Spodoptera frugiperda, is significantly more attracted to the (Z)-3-hexenyl acetate isomer for oviposition, and a specific olfactory receptor, SfruOR23, has been identified as being highly responsive to this particular isomer. nih.gov This specificity indicates that the spatial arrangement of the molecule is crucial for binding to the receptor and triggering a neuronal response. It is therefore highly probable that the (3E) and (Z-3) isomers of 3-hexenyl isovalerate would also exhibit differential activity in insects, with one isomer likely being a more potent attractant or repellent than the other depending on the insect species and the specific olfactory receptors involved.

Similarly, in the context of plant defense, the enzymatic and receptor systems that recognize volatile signals can be highly stereospecific. The subtle difference in shape between the (E) and (Z) isomers can lead to variations in binding affinity to receptors that initiate downstream defense signaling pathways.

Table 1: Illustrative Example of Stereoisomer-Specific Olfactory Responses in Insects for a Related Compound

| Compound | Insect Species | Observed Biological Activity |

| (Z)-3-Hexenyl acetate | Spodoptera frugiperda | Strong attractant, stimulates oviposition. nih.gov |

| (E)-3-Hexenyl acetate | Spodoptera frugiperda | Weaker or no significant attraction for oviposition. |

This table is illustrative and based on data for a related C6 volatile to demonstrate the principle of stereoisomeric influence on biological activity.

Impact of Double-Bond Position and Acyl Moiety Size on Elicitation Efficacy

The position of the double bond within the hexenyl backbone and the size and structure of the acyl (isovalerate) moiety are also key factors in determining the biological efficacy of these esters.

Acyl Moiety Size: The size and branching of the acyl group (in this case, isovalerate, a five-carbon branched chain) play a crucial role in the molecule's volatility, lipophilicity, and interaction with biological receptors. Altering the acyl chain length can modulate the compound's effectiveness. Studies on other esters have shown that there is often an optimal chain length for a particular biological activity. For instance, in the enzymatic deacylation of carboxylic esters, the length of the acyl chain was found to influence reaction rates and selectivity, indicating that biological systems are sensitive to this structural feature. researchgate.net In the context of plant defense elicitors, changing the acyl group from isovalerate to acetate, butyrate, or a longer chain would likely alter the compound's ability to trigger a defense response, with some acyl groups potentially leading to a stronger or weaker effect.

Table 2: Hypothetical Elicitation Efficacy Based on Acyl Moiety Variation

| Compound | Acyl Moiety | Expected Impact on Elicitation Efficacy |

| (3E)-3-Hexenyl acetate | Acetate (C2) | May have different potency due to smaller size and different polarity. |

| (3E)-3-Hexenyl butyrate | Butyrate (C4) | Activity may be similar to or different from isovalerate, depending on receptor specificity. |

| (3E)-3-Hexenyl isovalerate | Isovalerate (C5, branched) | Known to be biologically active. |

| (3E)-3-Hexenyl hexanoate | Hexanoate (C6) | Increased lipophilicity may alter transport and receptor binding, potentially increasing or decreasing efficacy. |

This table is hypothetical and illustrates the expected influence of the acyl moiety size on biological activity based on general principles of structure-activity relationships.

Contribution of Ester Functional Group to Bioactivity

The ester functional group is a cornerstone of the biological activity of (3E)-3-Hexenyl isovalerate and many other volatile signaling molecules. This group imparts a specific polarity and chemical reactivity to the molecule that is essential for its function.

The ester linkage, with its carbonyl (C=O) and ether (-O-) components, allows for dipole-dipole interactions and hydrogen bonding with biological receptors, which are often proteins. masterorganicchemistry.compressbooks.pub These interactions are crucial for the specific binding that initiates a biological response, be it a nerve impulse in an insect antenna or a signaling cascade in a plant cell.

The importance of the ester group can be inferred by comparing the activity of 3-hexenyl isovalerate to its corresponding alcohol, (3E)-3-hexen-1-ol, and aldehyde, (3E)-3-hexenal. While all are part of the "green leaf volatile" family and can be biologically active, they often have different potencies and can trigger distinct responses. For example, in maize, (Z)-3-hexenol has been shown to induce defense genes. researchgate.net The conversion of the alcohol to an ester (acetylation) is a common biochemical process, and the resulting ester often has a distinct biological role. The presence of the isovalerate group in place of a hydroxyl or aldehyde group changes the molecule's size, shape, and polarity, leading to interactions with a different set of receptors or binding with different affinities to the same receptors. In many cases, the ester form of a volatile compound is the primary active signal in a particular biological context, such as in many insect sex pheromones where the ester functional group is predominant.

Analytical Techniques for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (3E)-3-Hexenyl isovalerate. nih.gov This powerful method separates individual components from a complex mixture, after which the mass spectrometer fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.

In a typical analysis, the volatile extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with various compounds, causing them to travel at different speeds and elute at characteristic times, known as retention times. Upon exiting the column, the separated compounds enter the mass spectrometer. The resulting mass spectrum for a specific compound can be compared against extensive spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), to confirm its identity. nist.govnist.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Effective sample preparation is critical for the successful analysis of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for extracting and concentrating volatiles like (3E)-3-Hexenyl isovalerate from a sample matrix prior to GC-MS analysis. nih.gov The method involves exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber coating.

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. The choice of fiber is particularly important as different coatings have varying affinities for different types of compounds. For comprehensive profiling of fruit aromas, which include a wide range of compounds like esters, alcohols, and aldehydes, a mixed-phase fiber is often optimal. After extraction, the fiber is retracted and inserted directly into the hot GC injection port, where the adsorbed volatiles are desorbed for analysis.

| SPME Fiber Coating | Number of Volatile Compounds Identified | Key Compound Classes Extracted |

|---|---|---|

| 50/30 μm DVB/CAR/PDMS | 163 | Esters, Alcohols, Aldehydes, Alkenes |

| 65 μm PDMS/DVB | 146 | General Volatiles |

| 85 μm PA | Fewer than other fibers | Polar Compounds |

This interactive table summarizes findings from a study on pear volatiles, highlighting the superior performance of the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for extracting a broad spectrum of aroma compounds, including esters. nih.gov

Two-Dimensional Gas Chromatography-Olfactometry-Mass Spectrometry (GC×GC-O-MS) for Enhanced Resolution and Identification of Aroma-Active Compounds

For exceptionally complex volatile profiles where compounds may co-elute even with high-resolution capillary columns, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. sepsolve.com This technique uses two different columns in series. The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto a second, shorter column with a different stationary phase for a second dimension of separation. The result is a two-dimensional chromatogram with vastly increased peak capacity and resolution.

When coupled with both mass spectrometry and olfactometry (GC×GC-O-MS), this becomes a powerful tool for identifying aroma-active compounds. A splitter at the end of the second column directs the effluent to both an MS detector for identification and an olfactometry port, where a human assessor can sniff the eluting compounds and record the time and character of any perceived aromas. This allows for the direct correlation of a specific aroma with a compound identified by the MS, even for trace components that might be masked by larger peaks in a one-dimensional system. Studies on peach and pear aromas have demonstrated the utility of GC×GC, identifying over 100 and 240 volatile compounds, respectively, showcasing its ability to unravel intricate fruit volatilomes. nih.govresearchgate.net

Gas Chromatography-Electroantennography (GC-EAG) for Physiologically Active Volatile Identification

To determine if a volatile compound like (3E)-3-Hexenyl isovalerate is biologically active, particularly as a semiochemical (a chemical signal) for insects, gas chromatography-electroantennography (GC-EAG) is employed. researchgate.netscience.gov This technique uses a live insect antenna as a highly sensitive and selective biological detector.

In a GC-EAG system, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector or mass spectrometer) and the other being passed over an isolated insect antenna. biorxiv.org Electrodes placed at both ends of the antenna measure changes in electrical potential. When a compound that can be detected by the insect's olfactory receptors elutes from the column and passes over the antenna, it triggers a nerve response, resulting in a measurable voltage drop (an EAG response). biorxiv.org

By comparing the timing of the EAG response with the peaks on the standard chromatogram, researchers can pinpoint exactly which compounds in a complex mixture are physiologically active. researchgate.net Various studies have used this method to identify key insect attractants and pheromone components, including various esters like (Z)-3-hexenyl acetate (B1210297) and other hexenyl derivatives, which have been shown to elicit significant antennal responses in different insect species. researchgate.netbiorxiv.orgresearchgate.net

| Compound | Insect Species | Source of Volatiles | Reference |

|---|---|---|---|

| (Z)-3-Hexenyl acetate | Hawkmoths, Bumble bees | Synthetic Floral Volatile Library | biorxiv.org |

| Hexyl butyrate | Lygus pratensis | Female Insect Extract | researchgate.net |

| (E)-2-Hexenyl butyrate | Lygus pratensis | Female Insect Extract | researchgate.net |

| (Z)-3-Hexen-1-ol | Tuta absoluta | Herbivore-Induced Plant Volatiles | researchgate.net |

| Methyl salicylate | Helicoverpa armigera | Mixed Compound Solution | nih.gov |

This interactive table provides examples of compounds found to be physiologically active through GC-EAG analysis, demonstrating the technique's utility in identifying specific semiochemicals from complex blends.

Quantitative Analysis Methodologies (e.g., Internal Standardization)

To determine the concentration of (3E)-3-Hexenyl isovalerate in a sample, quantitative analysis is necessary. A common and robust method for quantification in chromatography is the use of an internal standard. nih.gov This technique improves the precision of the analysis by correcting for variations in sample preparation and injection volume.

In this approach, a known amount of a specific compound—the internal standard—is added to the sample before preparation and analysis. The internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and separates well from other components in the chromatogram. The quantification is based on the ratio of the peak area of the analyte ((3E)-3-Hexenyl isovalerate) to the peak area of the internal standard. A calibration curve is first prepared by analyzing a series of solutions containing known concentrations of the analyte and a constant concentration of the internal standard. This curve plots the peak area ratio against the analyte concentration, allowing for the determination of the analyte's concentration in an unknown sample.

| Internal Standard | Analyte Class | Matrix | Reference |

|---|---|---|---|

| Deuterated Analogs | Acylcarnitines | Dried Blood Spots | sigmaaldrich.com |

| Various | Flavor Compounds | E-cigarette Refill Solutions | nih.gov |

This table presents examples of internal standards used in quantitative analyses, illustrating the principle of using a known compound to ensure accurate measurement of target analytes.

Future Research Directions and Emerging Paradigms

Elucidation of Complete Biosynthetic Pathways Specific to the (3E)-Isomer

The biosynthesis of green leaf volatiles, including (3E)-3-Hexenyl isovalerate, is initiated through the lipoxygenase (LOX) pathway. mdpi.comresearchgate.netmdpi.com This pathway utilizes polyunsaturated fatty acids as precursors. frontiersin.org Lipoxygenases, which are non-heme iron-containing dioxygenases, catalyze the addition of molecular oxygen to these fatty acids. mdpi.comtandfonline.com Specifically, 13-lipoxygenases are crucial in this process. mdpi.com The resulting fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a non-canonical cytochrome P450 enzyme, to produce C6 aldehydes. mdpi.comfrontiersin.org

These aldehydes can then undergo isomerization and reduction to alcohols, which are subsequently esterified to form compounds like (3E)-3-Hexenyl isovalerate. While this general pathway is established, significant gaps in our knowledge remain, particularly concerning the enzymes that exhibit stereospecificity for the (3E)-isomer.

Future research will need to focus on:

Identification and characterization of specific isomerases and reductases: Pinpointing the enzymes responsible for the conversion of (Z)-3-hexenal to the (E)-2-hexenal precursor of the (3E)-alcohol is critical. Understanding their substrate specificity and kinetic properties will be a key area of investigation.

Acyltransferases with substrate specificity: Identifying the specific acyltransferases that preferentially utilize (3E)-3-hexenol and isovaleroyl-CoA to synthesize (3E)-3-Hexenyl isovalerate is a primary objective.

Regulatory networks: Elucidating the transcriptional and post-translational regulation of the genes and enzymes in this specific pathway will provide a deeper understanding of how plants control the production of the (3E)-isomer in response to various stimuli.

A comparative genomic and transcriptomic approach across different plant species known to produce varying ratios of (3E) and (3Z) isomers will be instrumental in identifying candidate genes for these specific enzymatic steps.

Advanced Mechanistic Studies on Receptor-Ligand Interactions and Downstream Signaling Pathways

The perception of (3E)-3-Hexenyl isovalerate by both plants and insects is a critical aspect of its biological function, yet the specific receptors remain largely elusive. nih.gov Future research will be directed towards a detailed molecular understanding of these interactions and the subsequent signaling cascades.

In Plants: The perception of GLVs is thought to occur via membrane-associated or intracellular receptors. nih.gov While a definitive receptor for (3E)-3-Hexenyl isovalerate has not been identified, G-protein coupled receptors (GPCRs) are considered potential candidates. mdpi.comnih.gov Upon perception, a cascade of downstream signaling events is initiated. A rapid and transient influx of cytosolic calcium ([Ca2+]cyt) is one of the earliest detectable responses to GLVs. nih.govnih.gov This calcium signal is then transduced by various calcium-binding proteins, such as calmodulin and calcium-dependent protein kinases (CDPKs), which in turn activate further downstream components. nih.gov Mitogen-activated protein kinase (MAPK) cascades are also key players in translating the perception of GLVs into a cellular response. nih.gov

Key research questions to be addressed include:

Identification and structural characterization of plant receptors: Utilizing techniques such as affinity chromatography, yeast two-hybrid screening, and computational modeling to identify and characterize the specific receptors that bind to (3E)-3-Hexenyl isovalerate.

Mapping the downstream signaling network: Dissecting the precise sequence of events following receptor activation, including the specific roles of different calcium channels, protein kinases, and transcription factors like WRKYs. nih.gov

Understanding signal specificity: Investigating how plants differentiate between (3E)-3-Hexenyl isovalerate and other GLVs to mount specific physiological and defense responses.

In Insects: In insects, odorant-binding proteins (OBPs) are involved in the initial perception of volatile compounds. mdpi.com These proteins are thought to bind to odorants and transport them to odorant receptors (ORs) located on the dendrites of olfactory sensory neurons. Future studies will aim to identify the specific OBPs and ORs in various insect species that show high affinity and specificity for (3E)-3-Hexenyl isovalerate.

Application of Functional Genomics and Proteomics to Understand Biosynthesis and Perception

The integration of functional genomics and proteomics offers powerful tools to dissect the biosynthesis and perception of (3E)-3-Hexenyl isovalerate at a systems level.

Functional Genomics: Genome-wide identification and characterization of gene families involved in the LOX pathway, such as the lipoxygenase (LOX) genes, can provide a comprehensive understanding of their roles in producing the precursors for (3E)-3-Hexenyl isovalerate. mdpi.comtandfonline.compnu.ac.irmdpi.com Techniques like CRISPR/Cas9-mediated gene editing can be employed to create knockout or knockdown mutants for candidate genes to validate their function in the biosynthesis of the (3E)-isomer. Transcriptomic analyses (RNA-seq) of plants under conditions that induce the emission of (3E)-3-Hexenyl isovalerate can reveal co-expressed gene clusters, providing clues to novel enzymes and regulatory factors in the biosynthetic pathway.

Proteomics: Proteomic approaches can be used to identify and quantify the proteins present in plant tissues during the emission of (3E)-3-Hexenyl isovalerate. This can help in identifying the enzymes directly involved in its biosynthesis. Furthermore, chemoproteomics, using chemical probes designed to bind to specific classes of enzymes, can be a powerful tool to isolate and identify the proteins that interact with (3E)-3-Hexenyl isovalerate, including potential receptors. researchgate.net

| Research Area | Key Techniques | Expected Outcomes |

| Biosynthesis | CRISPR/Cas9, RNA-seq, GWAS | Identification of genes encoding isomer-specific enzymes and regulatory factors. |

| Perception | Yeast two-hybrid, Affinity chromatography, Proteomics | Identification and characterization of plant and insect receptors for (3E)-3-Hexenyl isovalerate. |

Investigation of its Role in Broader Ecological Networks and Trophic Cascades

(3E)-3-Hexenyl isovalerate plays a significant role in mediating interactions within ecological communities, particularly in the context of tritrophic interactions involving plants, herbivores, and their natural enemies. nih.gov The emission of this volatile can act as a chemical cue that attracts predators and parasitoids to the location of herbivory, thereby reducing herbivore pressure on the plant. wikipedia.orgtheses.cz This phenomenon can initiate a trophic cascade, where the effects of a top predator influence the populations at lower trophic levels. nih.gov

Future research in this area will focus on:

Mapping complex interaction networks: Moving beyond simple tritrophic systems to understand how (3E)-3-Hexenyl isovalerate influences a wider range of organisms in a natural ecosystem, including hyperparasitoids, microbes, and neighboring plants.

Quantifying the fitness consequences: Determining the precise impact of (3E)-3-Hexenyl isovalerate-mediated interactions on the reproductive success and survival of all interacting species.

Field-based studies: Conducting experiments in natural settings to validate the ecological relevance of laboratory findings and to understand how environmental factors modulate the role of (3E)-3-Hexenyl isovalerate in trophic cascades.

Understanding these broader ecological roles is crucial for developing novel and sustainable pest management strategies that leverage natural plant defenses.

Environmental Fate and Biotransformation Pathways in Various Ecosystems

Once released into the environment, (3E)-3-Hexenyl isovalerate is subject to various transformation and degradation processes that determine its persistence and ultimate fate. In the atmosphere, it can react with oxidants such as ozone (O₃) and hydroxyl radicals (•OH). rsc.org The reaction with ozone is initiated by a 1,3-dipolar addition to the carbon-carbon double bond. rsc.org The reaction with hydroxyl radicals is also a significant degradation pathway in the atmosphere. nih.gov

The biotransformation of (3E)-3-Hexenyl isovalerate in soil and water ecosystems is less well understood. Microorganisms are known to be capable of degrading a wide range of plant secondary metabolites, and it is likely that they play a key role in the breakdown of this compound. vu.nl

Future research should address:

Atmospheric degradation products: Identifying the products formed from the reaction of (3E)-3-Hexenyl isovalerate with atmospheric oxidants and assessing their potential environmental impacts.

Microbial degradation pathways: Isolating and characterizing microorganisms from soil and water that can utilize (3E)-3-Hexenyl isovalerate as a carbon source and elucidating the enzymatic pathways involved in its degradation.

Persistence in different ecosystems: Studying the half-life and mobility of (3E)-3-Hexenyl isovalerate in various environmental matrices, such as soil, water, and sediment, to build comprehensive models of its environmental fate.

A thorough understanding of the environmental fate of (3E)-3-Hexenyl isovalerate is essential for evaluating its role as a semiochemical in agricultural and natural ecosystems and for assessing any potential unintended environmental consequences of its application in pest management.

Q & A

Q. How can contradictory data on the ecological role of (3E)-3-Hexenyl isovalerate be resolved?

- Case Study : In altitudinal gradient research, (Z)-3-Hexenyl isovalerate showed no correlation with herbivory or plant traits, contrasting with its prominence in stress-response studies .

- Resolution Strategies :

- Contextual Variables : Control for species-specific biosynthetic pathways and environmental confounders (e.g., microbial interactions in soil).